
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Methyl-N-(3-phenylpropyl)phenethylamine is a synthetic phenethylamine derivative characterized by a phenethylamine backbone modified with an α-methyl group and a bulky N-(3-phenylpropyl) substituent. The α-methyl group enhances metabolic stability by inhibiting monoamine oxidase (MAO) degradation, while the N-(3-phenylpropyl) moiety likely influences lipophilicity and receptor binding affinity.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von (-)-1-Phenyl-2-propylaminopentan beinhaltet die Reaktion von Phenylaceton mit Propylamin unter reduktiven Aminierungsbedingungen. Der Prozess verwendet typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Wasserstoff in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff .
Industrielle Produktionsverfahren: Die industrielle Produktion von (-)-PPAP folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, die Konsistenz und Effizienz der Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: (-)-PPAP durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in sekundäre oder tertiäre Amine umwandeln.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Phenylaceton-Derivaten.
Reduktion: Bildung von sekundären oder tertiären Aminen.
Substitution: Bildung von N-substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: (-)-PPAP wird als Forschungswerkzeug verwendet, um monoaminerge Systeme und Neurotransmitter-Freisetzungsmechanismen zu untersuchen. Seine einzigartige Wirkungsweise macht es wertvoll, um die Regulation der Neurotransmitter-Freisetzung zu verstehen .
Biologie: In der biologischen Forschung wird (-)-PPAP verwendet, um seine Auswirkungen auf die neuronale Aktivität und das Verhalten zu untersuchen. Es wurde auf seine potenziellen neuroprotektiven Wirkungen und seine Rolle bei der Verbesserung der kognitiven Funktionen untersucht .
Medizin: Vorklinische Studien deuten darauf hin, dass (-)-PPAP therapeutisches Potenzial für Erkrankungen wie Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS), Alzheimer-Krankheit und Depression haben könnte. Seine Fähigkeit, die Neurotransmitter-Freisetzung zu verstärken, ohne unkontrollierte Freisetzung zu verursachen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung .
Industrie: In der pharmazeutischen Industrie wird (-)-PPAP auf sein Potenzial als Psychostimulans und Antidepressivum untersucht. Seine einzigartigen Eigenschaften unterscheiden es von traditionellen Stimulanzien und Antidepressiva und bieten neue Wege für die Medikamentenentwicklung .
Wirkmechanismus
(-)-PPAP wirkt als Aktivitätsverstärker für Monoamine. Es stimuliert die impulsgesteuerte Freisetzung von Monoamin-Neurotransmittern, darunter Dopamin, Noradrenalin und Serotonin . Im Gegensatz zu Stimulanzien wie Amphetamin, die eine unkontrollierte Freisetzung von Neurotransmittern verursachen, erhöht (-)-PPAP die Menge an Neurotransmittern, die als Reaktion auf neuronale Impulse freigesetzt werden . Dieser kontrollierte Freisetzungsmechanismus ist auf seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen zurückzuführen, die an der Neurotransmitter-Freisetzung beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Alpha-Methyl-N-(3-phenylpropyl)phenethylamine is a member of the phenethylamine class, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological activity. The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N
- Molecular Weight : 255.38 g/mol
- IUPAC Name : 1-(3-phenylpropyl)-2-methylaminopropane
Neurochemical Effects
Research has demonstrated that compounds within the phenethylamine class exhibit significant interactions with monoamine transporters, particularly dopamine (DAT) and norepinephrine transporters (NET). Studies indicate that this compound acts as a releasing agent at these transporters, similar to amphetamine but with distinct potency profiles.
Key Findings from Research Studies
- Uptake Inhibition : The compound shows varying degrees of inhibition on neurotransmitter uptake, which is crucial for understanding its potential as a stimulant or therapeutic agent. For instance, studies have shown that it has a lower IC50 value at NET compared to DAT, indicating a higher selectivity for norepinephrine release .
- Cardiovascular Effects : In vivo studies using telemetry in rats have revealed that administration of this compound leads to dose-dependent increases in heart rate and blood pressure, similar to other amphetamines . This highlights its potential cardiovascular implications when used therapeutically.
- Comparative Potency : When compared to other analogs, this compound exhibits unique pharmacokinetic properties that could be beneficial in developing new medications targeting mood disorders or attention deficit hyperactivity disorder (ADHD) .
Therapeutic Applications
Given its neurochemical profile, this compound is being investigated for several therapeutic applications:
- Cognitive Enhancers : Due to its stimulant properties, there is interest in exploring this compound as a cognitive enhancer or nootropic agent. Its ability to modulate neurotransmitter levels may improve attention and focus .
- Treatment of Depression : The compound's action on norepinephrine systems suggests potential use in treating depression and anxiety disorders. By increasing norepinephrine availability, it may alleviate symptoms associated with these conditions .
Wirkmechanismus
(–)-PPAP acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . Unlike stimulants such as amphetamine, which cause uncontrolled release of neurotransmitters, (–)-PPAP increases the amount of neurotransmitters released in response to neuronal impulses . This controlled release mechanism is attributed to its interaction with specific molecular targets and pathways involved in neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s structure diverges from classical phenethylamine derivatives in two key ways:
- α-Methyl substitution : Unlike unsubstituted phenethylamines (e.g., mescaline) or 2C derivatives (e.g., 2C-B, 2C-I), this compound includes an α-methyl group, which is analogous to amphetamine derivatives. This substitution typically prolongs half-life by resisting enzymatic breakdown .
- N-(3-phenylpropyl) group: Most phenethylamines feature smaller N-alkyl or N-aryl substitutions (e.g., NBOMe series: N-benzyl methoxy groups).
Table 1: Structural Comparison of Selected Phenethylamines
Pharmacological and Functional Insights
- Serotonin Receptor Interaction : Phenethylamines with oxygen-containing groups (e.g., methoxy in 2C derivatives) exhibit strong 5-HT2A binding . The absence of such groups in α-Methyl-N-(3-phenylpropyl)phenethylamine suggests lower intrinsic activity at this receptor unless compensated by its bulky N-substituent.
Key Research Findings and Gaps
- Receptor Binding: No direct binding data are available, but SAR studies indicate that bulky N-substituents can modulate 5-HT2A affinity. For example, NBOMe derivatives achieve nanomolar affinity via N-benzyl groups, whereas the 3-phenylpropyl group here may sterically hinder receptor interaction .
- Toxicity Risks : Phenethylamines with prolonged half-lives (e.g., amphetamines) carry higher cardiovascular and neurotoxic risks. The metabolic stability of this compound warrants caution .
Biologische Aktivität
Alpha-Methyl-N-(3-phenylpropyl)phenethylamine, also known as (–)-PPAP, is a compound of interest due to its potential biological activities, particularly its role as a monoaminergic activity enhancer. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Biological Activity
(–)-PPAP is structurally related to phenethylamine and exhibits significant effects on neurotransmitter systems. It primarily enhances the release of monoamines such as dopamine, norepinephrine, and serotonin through mechanisms that involve receptor interactions and modulation of neurotransmitter release pathways .
The primary mechanism by which (–)-PPAP exerts its effects is through the stimulation of impulse propagation-mediated release of monoamine neurotransmitters. This action is distinct from traditional stimulants like amphetamines, which cause uncontrolled neurotransmitter release.
- Receptor Interactions : (–)-PPAP acts on trace amine-associated receptor 1 (TAAR1), which is implicated in the regulation of monoaminergic signaling pathways .
- Monoamine Release : The compound enhances the action potential-mediated release of catecholamines at lower concentrations than those required for direct receptor agonism .
Pharmacokinetics
Understanding the pharmacokinetic properties of (–)-PPAP is crucial for evaluating its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Absorption | High bioavailability |
Metabolism | Primarily via MAO-B |
Elimination Half-Life | Not well-defined in literature |
Excretion | Renal |
The compound is metabolized primarily through monoamine oxidase B (MAO-B), with additional pathways involving MAO-A and semicarbazide-sensitive amine oxidases (SSAOs) .
Study on Neurochemical Profiles
A study investigating the neurochemical profiles of various psychoactive substances highlighted that (–)-PPAP produces effects similar to those of amphetamine but with a more controlled release mechanism. The study demonstrated that (–)-PPAP enhances dopamine and norepinephrine levels without significantly affecting heart rate, indicating a potentially safer profile compared to traditional stimulants .
Comparative Analysis with Similar Compounds
(–)-PPAP was compared with other compounds such as selegiline and amphetamine in terms of their effects on neurotransmitter release:
Compound | Mechanism | Effects on Neurotransmitters |
---|---|---|
(–)-PPAP | Monoaminergic activity enhancer | Increased dopamine/norepinephrine release |
Selegiline | MAO inhibitor | Neuroprotective effects |
Amphetamine | Stimulant | Uncontrolled neurotransmitter release |
This comparative analysis underscores the unique position of (–)-PPAP in modulating neurotransmitter systems without the adverse effects commonly associated with amphetamines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for alpha-Methyl-N-(3-phenylpropyl)phenethylamine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves coupling reactions between phenylpropylamine derivatives and substituted phenethylamine precursors. For example, a compound of formula III can be reacted with a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base (e.g., N,N-diisopropylethylamine) to form the target molecule . Precautions include conducting reactions in anhydrous conditions and under nitrogen to prevent oxidation. Post-synthesis purification via column chromatography is advised to isolate the product .
Q. How can researchers validate the structural identity of this compound?
Structural confirmation requires a combination of techniques:
- 1H NMR : Analyze chemical shifts for characteristic peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups near δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., EI-HRMS for exact mass matching) .
- IR Spectroscopy : Identify functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C-H bends .
- Chromatography : Use pentafluorophenylpropyl stationary phases (e.g., Discovery® HS F5 HPLC Column) for retention time consistency .
Advanced Research Questions
Q. What challenges arise in separating stereoisomers of this compound, and how can they be addressed methodologically?
Chiral chromatography is the gold standard for isomer separation. For instance, polysaccharide-based chiral columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol (90:10) can resolve enantiomers. Optimization of flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) improves resolution . Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry (TOF/MS) enhance throughput and sensitivity for isomer identification .
Q. How can researchers resolve contradictions in pharmacological data related to phenethylamine derivatives?
Discrepancies in receptor binding or metabolic stability studies may arise from variations in assay conditions (e.g., pH, temperature) or isomer-specific activity. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK-293 for TAAR1 receptor studies) and buffer systems .
- Control for stereochemistry : Test individual enantiomers, as racemic mixtures may obscure activity .
- Validate findings : Cross-reference with in silico docking studies (e.g., AutoDock Vina for binding affinity predictions) .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
- Direct Sample Analysis (DSA)-TOF/MS : Enables rapid screening of street drug analogs with minimal sample preparation, achieving detection limits in the ppb range .
- UHPLC-TOF/MS : Provides high-resolution separation of positional isomers (e.g., distinguishing ortho- vs. para-substituted derivatives) using gradient elution (0.1% formic acid in acetonitrile/water) .
- Gas Chromatography (GC)-MS : Ideal for volatile byproducts; use splitless injection modes and DB-5MS columns for optimal sensitivity .
Q. What are the metabolic stability considerations for this compound in preclinical studies?
The compound’s stability is influenced by hepatic cytochrome P450 (CYP) enzymes. Key steps include:
- In vitro microsomal assays : Incubate with rat/human liver microsomes and NADPH cofactor to measure half-life (t½) .
- Metabolite identification : Use LC-Q-TOF/MS to detect phase I (oxidation) and phase II (glucuronidation) products .
- CYP inhibition studies : Test against isoforms like CYP2D6 and CYP3A4 to predict drug-drug interactions .
Q. Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ammonia, hydrogen cyanide derivatives) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for hazardous materials .
- Documentation : Maintain Safety Data Sheets (SDS) and conduct regular risk assessments for storage (e.g., -20°C for long-term stability) .
Q. How can researchers ensure compliance with ethical and regulatory standards in animal studies involving this compound?
- Institutional Animal Care and Use Committee (IACUC) approval : Required for dosing, route (e.g., intraperitoneal), and endpoint protocols .
- 3Rs Principle : Minimize animal use via in silico or in vitro models (e.g., zebrafish embryos for acute toxicity screening) .
- Analgesia and euthanasia : Follow AVMA guidelines for humane endpoints (e.g., CO₂ asphyxiation for rodents) .
Q. Methodological Gaps and Future Directions
Eigenschaften
CAS-Nummer |
13005-65-7 |
---|---|
Molekularformel |
C18H23N |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
InChI-Schlüssel |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Synonyme |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.